molecular formula C24H22N2O4S2 B2783365 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide CAS No. 899732-92-4

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide

Cat. No.: B2783365
CAS No.: 899732-92-4
M. Wt: 466.57
InChI Key: PFOMNZKMKSXBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide (CAS 899732-92-4) is a synthetic benzothiazole derivative of interest in chemical and pharmaceutical research . Benzothiazole-based compounds are recognized as important privileged structures in medicinal chemistry due to their diverse biological activities and are frequently investigated as key scaffolds for developing novel therapeutic agents . These compounds are commonly explored as precursors or tools in various research applications, including the synthesis of complex molecules and the study of biochemical pathways . The structural architecture of this compound, which incorporates multiple aromatic systems and a sulfonamide linker, is designed to facilitate interaction with biological targets, making it a valuable compound for exploratory biological studies in laboratory settings . As with all compounds of this class, it is supplied for research purposes only. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-16-8-11-18(12-9-16)32(29,30)14-4-7-23(28)25-17-10-13-21(27)19(15-17)24-26-20-5-2-3-6-22(20)31-24/h2-3,5-6,8-13,15,27H,4,7,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOMNZKMKSXBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Hydroxyphenyl Group Introduction: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Tosylation: The tosyl group is introduced by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Amide Formation: The final step involves the formation of the amide bond, typically achieved through a coupling reaction using reagents like carbodiimides (e.g., DCC) or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the hydroxyphenyl and tosyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole or phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of monoamine oxidases (MAO-A and MAO-B). This inhibition prevents the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby increasing their levels in the brain. The molecular targets include the active sites of the MAO enzymes, where the compound binds and inhibits their activity .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Core Structural Features

  • Target Compound: Benzothiazole: Aromatic bicyclic system with sulfur and nitrogen atoms. 4-Hydroxyphenyl: Provides a phenolic hydroxyl group for hydrogen bonding. 4-Tosylbutanamide: Combines a sulfonyl (tosyl) group with a flexible butanamide chain.

Similar Compounds from Literature:

Compounds [4–6] : Hydrazinecarbothioamides with sulfonylbenzoyl and difluorophenyl groups.

  • Functional Groups : C=S (thioamide), C=O (carbonyl), and sulfonyl .
  • Key Difference : Lack benzothiazole but incorporate triazole-thione tautomers.

Compounds (4a–4p): Benzothiazole-acetamide derivatives linked to isoquinoline. Functional Groups: Acetamide, benzothiazole, and tertiary amine . Key Difference: Replace tosylbutanamide with isoquinoline, altering solubility and steric bulk.

Compound: 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine. Functional Groups: Thiazol-2-amine, chlorophenyl, and dimethylamino benzylidene. Key Difference: Simpler thiazole core without sulfonyl or amide groups.

Structural Comparison Table

Compound Core Structure Functional Groups Key Structural Differences
Target Compound Benzothiazole + hydroxyphenyl Amide, sulfonyl, hydroxyl, benzothiazole Unique tosylbutanamide side chain
[4–6] Triazole-thione + sulfonylbenzoyl C=S, C=O, sulfonyl Triazole instead of benzothiazole
(4a–4p) Benzothiazole + isoquinoline Acetamide, benzothiazole, tertiary amine Isoquinoline substituent
Thiazol-2-amine + chlorophenyl Thiazole, chlorophenyl, dimethylamino No sulfonyl or amide groups

Spectroscopic Data Comparison

  • IR Spectroscopy :

    • Target Compound : Expected C=O (amide) stretch ~1650–1680 cm⁻¹ and S=O (sulfonyl) ~1150–1250 cm⁻¹.
    • [4–6] : C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) confirmed thioamide/carbonyl groups .
    • : Likely C=O (amide) ~1680 cm⁻¹, similar to the target.
  • NMR Analysis :

    • : ¹H-NMR confirmed triazole-thione tautomerism (absence of S-H signals) .
    • Target Compound : Anticipated aromatic proton shifts for benzothiazole and hydroxyphenyl groups.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide, a compound with the chemical formula C22_{22}H18_{18}N2_2O4_4S2_2, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment. This article explores various studies that investigate its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Weight : 438.5 g/mol
  • Molecular Formula : C22_{22}H18_{18}N2_2O4_4S2_2
  • CAS Number : 941891-21-0

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. These compounds often function through multiple mechanisms, including:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines. For instance, related compounds demonstrated IC50 values ranging from 0.09 to 157.4 µM across different breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3) .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .
  • Targeting Specific Pathways : The benzothiazole moiety is known to interact with specific cellular targets, potentially disrupting signaling pathways critical for cancer cell survival and proliferation.

Table 1: Summary of Biological Activity Studies

StudyCell LineIC50 (µM)Mechanism
MCF-70.30 - 157.4Inhibition of proliferation
CAMA-10.16 - 139Induction of apoptosis
HCC19540.51 - 157.2ROS generation
SKBR-30.09 - 93.08Targeting signaling pathways

Case Studies

  • Breast Cancer Treatment : A study evaluated the effects of benzothiazole derivatives on breast cancer cell lines, highlighting their potential as drug candidates due to their ability to inhibit cell growth and induce apoptosis . The results suggested that modifications in the chemical structure could enhance efficacy.
  • Anti-HIV Activity : Another line of research focused on benzothiazine derivatives, which are structurally related to this compound. These compounds showed promising anti-HIV activity with EC50 values ranging from 20 to 25 µM, indicating their potential as antiviral agents .

Q & A

Q. What are the optimal synthetic routes for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Condensation reactions between benzo[d]thiazole-2-amine derivatives and 4-tosylbutanoyl chloride under anhydrous conditions.
  • Solvent selection (e.g., dimethylformamide or dichloromethane) to dissolve reactants and stabilize intermediates .
  • Temperature control (e.g., 0–5°C for acylation steps to minimize side reactions) and pH adjustment (neutral to slightly basic) to favor nucleophilic attack .
  • Purification via column chromatography or recrystallization to isolate the target compound.
    Key Parameters: Yield optimization requires balancing stoichiometry, reaction time (12–24 hours for completion), and inert atmospheres (N₂ or Ar) to prevent oxidation of sensitive functional groups .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR validate the presence of the benzo[d]thiazole ring (aromatic protons at δ 7.2–8.5 ppm) and tosyl group (distinct methyl singlet at δ 2.4 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ ion at m/z 495.12) and fragmentation patterns matching expected substituents .
  • HPLC: Assesses purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
  • Elemental Analysis: Validates C, H, N, S percentages within ±0.4% of theoretical values .

Q. How can initial biological screening be designed to evaluate its pharmacological potential?

Methodological Answer:

  • Target Selection: Prioritize targets based on structural analogs (e.g., benzo[d]thiazole derivatives inhibit kinases or DNA topoisomerases) .
  • In Vitro Assays:
    • Anticancer: MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
    • Antimicrobial: Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Dose-Response Curves: Use logarithmic concentration ranges (0.1–100 µM) to establish efficacy thresholds .
  • Control Compounds: Include reference drugs (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified tosyl groups (e.g., replacing tosyl with mesyl or triflyl) to assess electronic effects on target binding .
  • Bioisosteric Replacement: Replace the hydroxylphenyl group with fluorophenyl or methoxyphenyl to evaluate steric and hydrophobic contributions .
  • Pharmacokinetic Profiling: Measure logP (octanol-water partition) to correlate lipophilicity with cellular uptake .
  • Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to identify binding motifs via X-ray diffraction .

Q. What computational strategies are effective for predicting binding modes and optimizing interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
  • MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
  • QSAR Modeling: Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with activity .
  • ADMET Prediction: Employ SwissADME or pkCSM to forecast bioavailability, CYP450 inhibition, and toxicity .

Q. How should contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
  • Validate Target Engagement: Use biophysical methods (e.g., SPR or ITC) to measure direct binding affinities .
  • Metabolite Profiling: Perform LC-MS to identify degradation products or active metabolites influencing potency .
  • Cross-Study Meta-Analysis: Aggregate data from independent labs using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.